Cefquinome sulfate can be synthesized using 7-aminocephalosporanic acid (7-ACA) as a starting material []. The process involves two main steps:
This method is advantageous as it uses 7-ACA, a widely available and cost-effective raw material, instead of cefotaxime acid, which has inconsistent quality []. Additionally, the reaction conditions are mild, and the process is simple, leading to high product quality with a yield of 64.1% and a purity of 99.7% [].
Cefquinome has been extensively studied in various animal models to understand its PK/PD properties. These studies involve investigating drug absorption, distribution, metabolism, and elimination in different animal species, including cattle [, , , , ], goats [, , , , , ], sheep [, , ], pigs [, , , ], horses [, ], ducks [, ], rainbow trout [], and buffalo calves []. These studies aim to optimize dosing regimens for effective treatment and minimize drug residues in edible tissues.
Cefquinome's in vitro antibacterial activity has been evaluated against various animal pathogens, including Staphylococcus aureus [, , ], Escherichia coli [, , ], Streptococcus spp. [], Pasteurella multocida [], and Actinobacillus pleuropneumoniae [, ]. These studies aim to determine the minimum inhibitory concentrations (MICs) and other relevant parameters to assess the drug's efficacy against different bacterial species.
Cefquinome has shown potential in inhibiting biofilm formation by Staphylococcus xylosus and Staphylococcus aureus [, ]. Sub-MICs of cefquinome can inhibit biofilm formation, and research has identified Imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme involved in histidine metabolism, as a potential protein target of cefquinome in this context []. These findings offer promising avenues for combating biofilm-associated infections.
Cefquinome residue depletion in milk and other dairy products following intramammary administration in cows has been investigated to ensure food safety and determine appropriate withdrawal periods [, , ]. These studies utilize advanced analytical techniques like UHPLC-MS/MS to quantify drug residues and ensure consumer safety.
Research is ongoing to develop novel cefquinome formulations and delivery systems to enhance its efficacy, bioavailability, and stability. Examples include cefquinome-controlled size submicron particles prepared by the SEDS process using an annular gap nozzle [], cefquinome sulfate muscle injections [], sulfuric acid cefquinome frozen powder injections [], and magnetic molecularly imprinted polymers for selective extraction of cefquinome from food []. These innovations aim to improve drug delivery and therapeutic outcomes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2